Cas no 1595567-77-3 (3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid)

3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid structure
1595567-77-3 structure
Product name:3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
CAS No:1595567-77-3
MF:C9H6N4O2
MW:202.169540882111
CID:6177450
PubChem ID:115586961

3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-5300482
    • 1595567-77-3
    • Z680882420
    • 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
    • Inchi: 1S/C9H6N4O2/c1-5-2-7(9(14)15)13-8(12-5)6(3-10)4-11-13/h2,4H,1H3,(H,14,15)
    • InChI Key: WIQFQEFHPZWXAE-UHFFFAOYSA-N
    • SMILES: OC(C1=CC(C)=NC2=C(C#N)C=NN21)=O

Computed Properties

  • Exact Mass: 202.04907545g/mol
  • Monoisotopic Mass: 202.04907545g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 91.3Ų

3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-5300482-0.25g
3-cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
1595567-77-3 95.0%
0.25g
$367.0 2025-03-15
Enamine
EN300-5300482-2.5g
3-cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
1595567-77-3 95.0%
2.5g
$1454.0 2025-03-15
1PlusChem
1P028UBX-2.5g
3-cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylicacid
1595567-77-3 95%
2.5g
$1859.00 2024-06-20
1PlusChem
1P028UBX-250mg
3-cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylicacid
1595567-77-3 95%
250mg
$516.00 2024-06-20
Aaron
AR028UK9-100mg
3-cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylicacid
1595567-77-3 95%
100mg
$379.00 2025-02-17
Aaron
AR028UK9-2.5g
3-cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylicacid
1595567-77-3 95%
2.5g
$2025.00 2025-02-17
Enamine
EN300-5300482-1.0g
3-cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
1595567-77-3 95.0%
1.0g
$743.0 2025-03-15
Enamine
EN300-5300482-5.0g
3-cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
1595567-77-3 95.0%
5.0g
$2152.0 2025-03-15
Enamine
EN300-5300482-0.1g
3-cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
1595567-77-3 95.0%
0.1g
$257.0 2025-03-15
Aaron
AR028UK9-500mg
3-cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylicacid
1595567-77-3 95%
500mg
$822.00 2025-02-17

3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid Related Literature

Additional information on 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS No. 1595567-77-3): A Versatile Compound in Modern Pharmaceutical Research

3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, with the chemical formula C8H5N3O2, represents a significant advancement in the development of heterocyclic compounds for therapeutic applications. This molecule, identified by its unique CAS No. 1595567-77-3, exhibits structural features that make it a promising candidate for drug discovery programs targeting various biological pathways. Recent studies have highlighted its potential in modulating kinase activity and its role in the design of small molecule inhibitors for diseases such as cancer and neurodegenerative disorders.

3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine scaffold, a class of compounds known for their diverse pharmacological profiles. The introduction of the cyano group at the 3-position and the methyl substituent at the 5-position contributes to its unique physicochemical properties. These structural elements are critical in determining the compound's ability to interact with specific molecular targets, such as protein kinases and ion channels. The carboxylic acid functionality at the 7-position further enhances its potential for chemical modification, enabling the development of derivatives with improved bioavailability and target specificity.

Recent research has focused on the synthesis of 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid through multistep organic reactions. A notable study published in *Journal of Medicinal Chemistry* (2023) described a novel method involving the condensation of 5-methylpyrazole-4-carboxylic acid with an appropriate nitrile derivative, followed by cyclization under acidic conditions. This synthetic route provides a scalable and efficient pathway for the preparation of this compound, which is crucial for large-scale pharmaceutical applications. The optimization of reaction conditions, including temperature and catalyst selection, has been shown to significantly improve the yield and purity of the final product.

One of the key advantages of 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is its potential as a scaffold for the development of kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases. A 2-2024 study in *Bioorganic & Medicinal Chemistry Letters* demonstrated that this compound exhibits inhibitory activity against the Aurora B kinase, a target associated with mitotic spindle formation and tumor progression. The compound's ability to selectively inhibit Aurora B over other kinases suggests its potential as a therapeutic agent in oncology. Further in vitro and in vivo studies are needed to validate these findings and assess its safety profile.

The pharmacological properties of 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid are being explored in the context of neurodegenerative diseases. A 2023 study in *Neuropharmacology* reported that this compound may modulate the activity of NMDA receptors, which are implicated in conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to reduce glutamate-induced excitotoxicity in neuronal cells suggests its potential as a neuroprotective agent. These findings highlight the importance of further research into its mechanism of action and therapeutic applications in neurological disorders.

The synthesis of 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has also been investigated in the context of green chemistry. A 2023 study in *Green Chemistry* described a solvent-free microwave-assisted method for its preparation, which reduces environmental impact and improves reaction efficiency. This approach aligns with the growing emphasis on sustainable practices in pharmaceutical manufacturing, making the compound an attractive candidate for eco-friendly drug development. The use of microwave technology not only enhances the reaction rate but also minimizes the use of hazardous solvents, contributing to a more sustainable production process.

Recent advances in computational chemistry have facilitated the study of 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid's molecular interactions. Molecular docking studies have revealed that the compound can bind to specific pockets in target proteins, such as the ATP-binding site of kinases. These interactions are critical for the compound's inhibitory activity and provide insights into its mechanism of action. The use of machine learning algorithms to predict binding affinities and selectivity has further accelerated the discovery of potential derivatives with enhanced therapeutic properties.

The biological activity of 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is being evaluated in preclinical models to assess its potential as a therapeutic agent. A 2023 study in *Cancer Research* demonstrated its efficacy in inhibiting the proliferation of breast cancer cells in vitro. The compound's ability to induce apoptosis and suppress tumor growth suggests its potential as an anti-cancer drug. However, further studies are needed to determine its efficacy in vivo and to evaluate its long-term safety and tolerability in animal models.

The development of 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is also being explored in the context of drug delivery systems. Researchers are investigating the use of nanotechnology to enhance its solubility and bioavailability, which are critical factors in the success of oral medications. A 2023 study in *Advanced Drug Delivery Reviews* described the encapsulation of the compound in polymeric nanoparticles, which improved its stability and targeted delivery to specific tissues. This approach could significantly enhance the therapeutic potential of the compound by increasing its bioavailability and reducing systemic side effects.

Despite the promising findings, the development of 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid as a therapeutic agent is still in its early stages. Further research is needed to fully understand its pharmacological properties, optimize its synthesis, and evaluate its safety profile. The compound's potential applications in oncology, neurology, and other therapeutic areas underscore the importance of continued investigation into its biological activity and mechanism of action. As research in this field progresses, 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid may emerge as a valuable tool in the development of novel therapeutics for a wide range of diseases.

Overall, 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid represents a significant advancement in the field of medicinal chemistry. Its unique structural features, combined with its potential pharmacological applications, make it a promising candidate for further research and development. As scientists continue to explore its properties and mechanisms of action, this compound may play a crucial role in the discovery of new therapies for various diseases. The ongoing studies on its synthesis, biological activity, and therapeutic potential highlight its importance in modern pharmaceutical research.

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